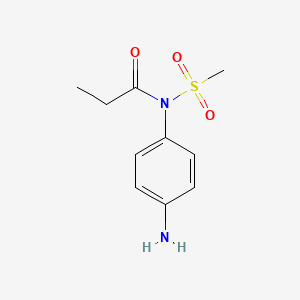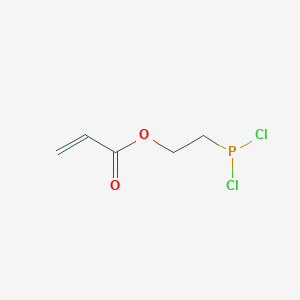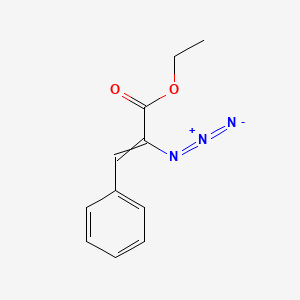
Ethyl 2-azido-3-phenylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-azido-3-phenylprop-2-enoate is an organic compound with a unique structure that includes an azido group, a phenyl ring, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-azido-3-phenylprop-2-enoate typically involves the reaction of ethyl 3-phenylprop-2-enoate with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the azido group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent use, and purification techniques to achieve high yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-azido-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, DMF, controlled temperature.
Cycloaddition Reactions: Copper(I) catalysts, solvents like water or alcohols.
Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Major Products Formed:
Substitution Reactions: Formation of substituted azides.
Cycloaddition Reactions: Formation of triazoles.
Reduction Reactions: Formation of amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-azido-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds, including triazoles, which are valuable in medicinal chemistry.
Biology: Utilized in bioconjugation techniques for labeling biomolecules due to the reactivity of the azido group.
Industry: Employed in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of ethyl 2-azido-3-phenylprop-2-enoate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely used in click chemistry. This reactivity is leveraged in various applications, including bioconjugation and material science.
Molecular Targets and Pathways:
Cycloaddition Pathways: The azido group reacts with alkynes in the presence of a copper(I) catalyst to form triazoles.
Reduction Pathways: The azido group can be reduced to an amine group, which can further participate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-azido-3-phenylprop-2-enoate can be compared with other similar compounds, such as:
Ethyl 3-phenylprop-2-enoate: Lacks the azido group, making it less reactive in cycloaddition reactions.
Ethyl 2-cyano-3-phenylprop-2-enoate: Contains a cyano group instead of an azido group, leading to different reactivity and applications.
Ethyl 2-bromo-3-phenylprop-2-enoate: Contains a bromo group, which participates in different substitution reactions compared to the azido group.
Uniqueness: The presence of the azido group in this compound imparts unique reactivity, particularly in cycloaddition reactions, making it valuable in click chemistry and other applications where the formation of triazoles is desired.
Eigenschaften
CAS-Nummer |
61013-61-4 |
|---|---|
Molekularformel |
C11H11N3O2 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
ethyl 2-azido-3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)10(13-14-12)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI-Schlüssel |
YKMYSYKQMDHFRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14599516.png)
![2-[Methyl(phenyl)amino]ethane-1-sulfonyl fluoride](/img/structure/B14599525.png)
![Butanoic acid, 4-[4-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14599533.png)

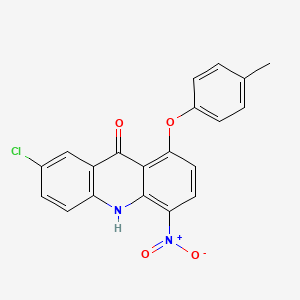
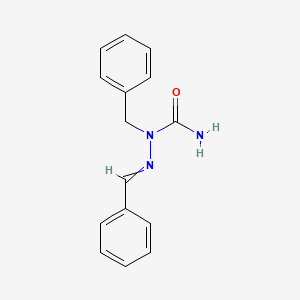
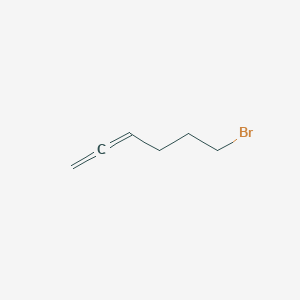
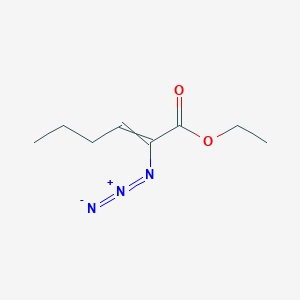
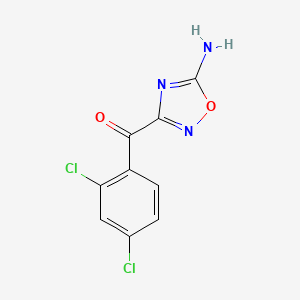

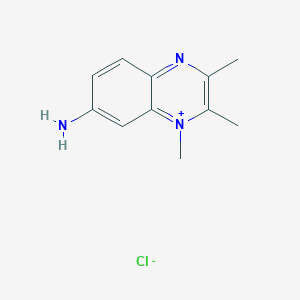
![2-[(2-Nitrophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14599577.png)
